

Experimental validation of predicted properties of 2-Chloroterephthalic acid MOFs

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Compound of Interest

Compound Name: 2-Chloroterephthalic acid

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Lack of Publicly Available Data for 2-Chloroterephthalic Acid MOFs

A comprehensive search for publicly available research comparing the predicted and experimentally validated properties of Metal-Organic Frameworks (MOFs) derived from **2-Chloroterephthalic acid** did not yield specific results. Currently, there is a limited amount of published data that directly correlates theoretical predictions with experimental outcomes for this particular family of MOFs.

To fulfill the request for a comparative guide, this report presents a detailed analysis of a well-characterized and closely related MOF, MOF-5. This framework, synthesized from the parent ligand terephthalic acid, serves as a benchmark in the field and offers a wealth of both theoretical and experimental data for a thorough comparison. The methodologies and comparative framework presented here can be applied to **2-Chloroterephthalic acid** MOFs as data becomes available.

Comparative Guide: Predicted vs. Experimental Properties of MOF-5

MOF-5, also known as IRMOF-1, is a prototypical metal-organic framework composed of zinc oxide clusters (Zn_4O) and 1,4-benzenedicarboxylate (BDC) linkers.^[1] Its high porosity and thermal stability have made it a subject of extensive research, providing a solid basis for comparing predicted and experimental properties.

Data Presentation: Predicted vs. Experimental Properties of MOF-5

The following table summarizes the comparison between theoretically predicted and experimentally determined properties of MOF-5.

| Property | Predicted Value | Experimental Value |
|---|-----------------|--------------------|
| Structural Properties | | |
| Lattice Constant (Å) | 25.83 - 25.92 | 25.8849 |
| Porosity | | |
| BET Surface Area (m ² /g) | 2500 - 3800 | 230 - 3800[2] |
| Pore Volume (cm ³ /g) | 0.9 - 1.4 | 0.227 - 1.3 |
| Thermal Properties | | |
| Decomposition Temperature (°C) | ~400 - 500 | 400 - 480[3][4] |
| Gas Adsorption | | |
| H ₂ Uptake (wt% at 77 K, 1 bar) | ~1.3 - 1.7 | 1.0 - 4.5[5] |
| CO ₂ Adsorption (mmol/g at 298 K, 1 bar) | ~2.5 - 3.5 | ~2.0 - 2.5[6] |

Comparison with Alternative Porous Materials

MOF-5 is often benchmarked against other porous materials for applications like gas storage and separation. The table below provides a comparison with two common alternatives: activated carbon and Zeolite 5A.

| Property | MOF-5 | Activated Carbon | Zeolite 5A |
|--|------------|------------------|------------|
| BET Surface Area (m ² /g) | up to 3800 | 500 - 2500 | ~700 |
| Pore Volume (cm ³ /g) | up to 1.3 | 0.3 - 1.2 | ~0.3 |
| H ₂ Storage Capacity (wt% at 77K) | up to 4.5 | up to 5 | up to 1.5 |
| CO ₂ Adsorption (mmol/g at 298K, 1 bar) | ~2.5 | ~2.3 | ~3.0 |

Experimental Protocols

Synthesis of MOF-5

A common method for synthesizing MOF-5 is through a solvothermal reaction.[\[3\]](#)

- Preparation of Precursor Solution: Zinc nitrate hexahydrate ($Zn(NO_3)_2 \cdot 6H_2O$) and terephthalic acid (H₂BDC) are dissolved in N,N-dimethylformamide (DMF).
- Solvothermal Reaction: The solution is transferred to a Teflon-lined autoclave and heated to a specific temperature (e.g., 105-140°C) for a designated period (e.g., 12-144 hours).[\[5\]](#)
- Isolation and Washing: After cooling, the resulting crystals are filtered from the mother liquor and washed with fresh DMF to remove unreacted starting materials.
- Activation: The solvent molecules within the pores are removed by heating the material under vacuum. This "activation" step is crucial to achieve the high surface area and porosity of MOF-5.

Characterization Techniques

- Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure of the synthesized MOF-5. The experimental diffraction pattern is compared with the simulated pattern from the known crystal structure.[\[1\]](#)

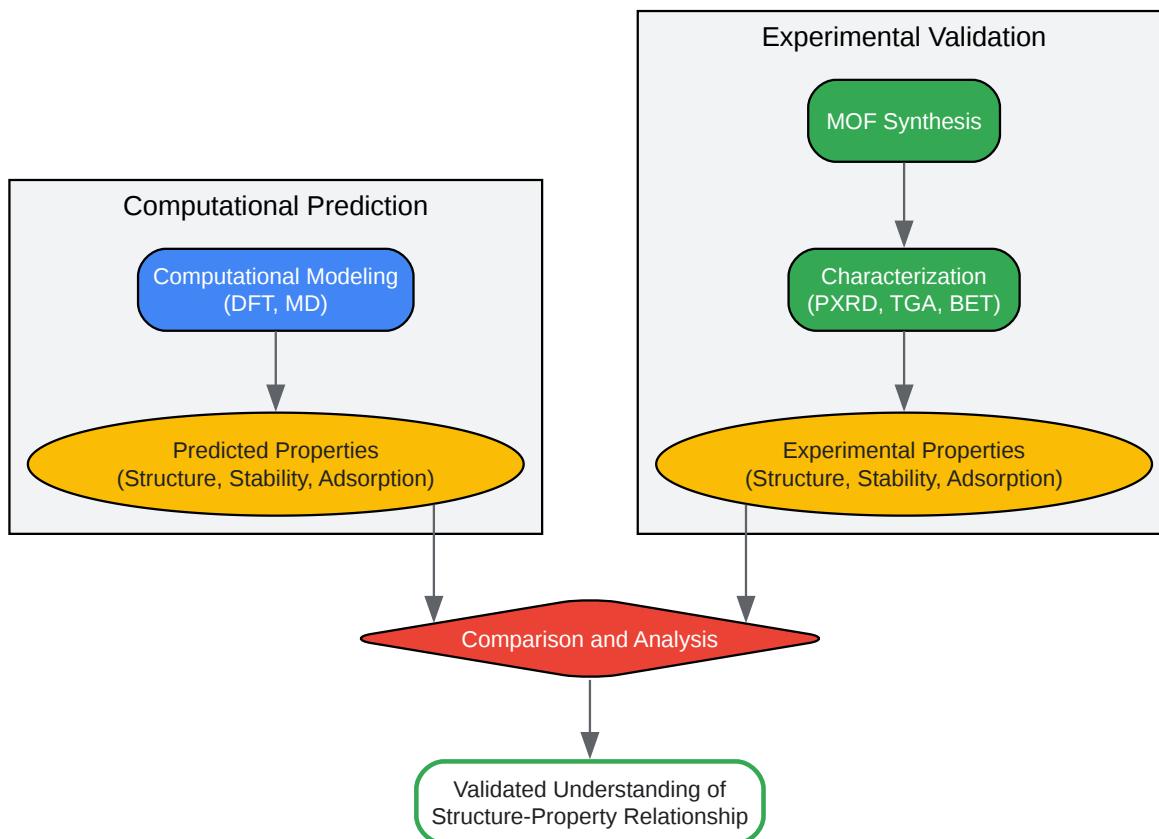
- Thermogravimetric Analysis (TGA): To determine the thermal stability of the material. The sample is heated at a constant rate, and the weight loss is measured as a function of temperature, indicating the decomposition point of the framework.[3]
- Gas Adsorption Measurements (BET Analysis): Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF-5.[2]
- Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size of the synthesized MOF-5 particles.[7]

Visualizations

Logical Workflow for MOF Property Comparison

The following diagram illustrates the workflow for comparing predicted and experimental properties of a MOF.

Workflow for MOF Property Validation

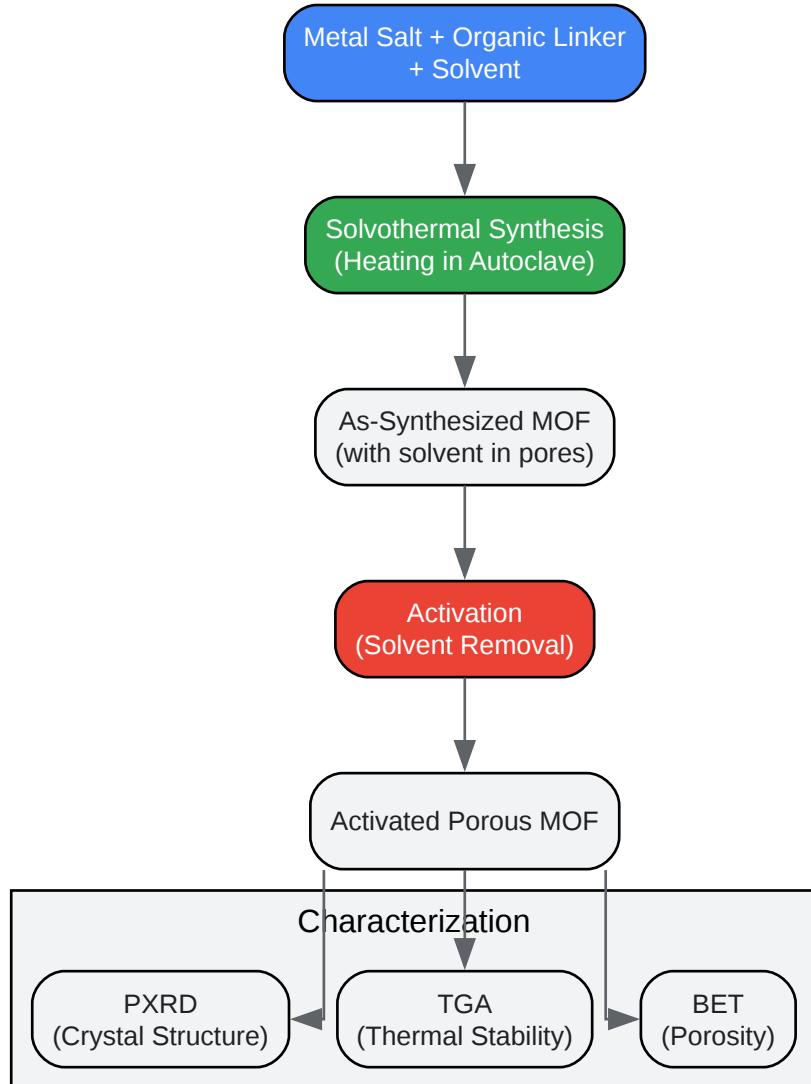
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Caption: Workflow for comparing predicted and experimental MOF properties.

Signaling Pathway for MOF Synthesis and Characterization

The following diagram outlines the key steps in the synthesis and characterization of MOFs.

MOF Synthesis and Characterization Pathway

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Caption: Pathway of MOF synthesis and subsequent characterization steps.

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